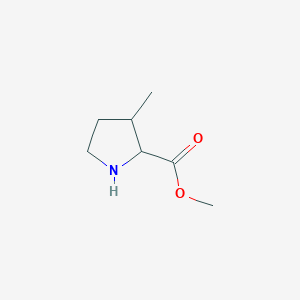

Methyl 3-methylpyrrolidine-2-carboxylate

Description

Strategic Importance of Pyrrolidine (B122466) Cores in Chiral Molecular Design

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and natural product synthesis. nih.govchemimpex.com Its prevalence stems from a combination of unique structural and chemical properties. The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets like enzymes and receptors. nih.govnih.gov This three-dimensional arrangement is fundamental to the concept of chirality, where molecules exist as non-superimposable mirror images (enantiomers) that can exhibit profoundly different biological activities. ubc.ca

The incorporation of a pyrrolidine nucleus can enhance the pharmacological profile of a drug candidate by improving its solubility, metabolic stability, and cell permeability. Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor or a basic center, facilitating key binding interactions with biological macromolecules. The constrained nature of the pyrrolidine ring also reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for its target. kaist.ac.kr

Methyl 3-methylpyrrolidine-2-carboxylate as a Key Chiral Building Block

This compound, a derivative of the amino acid proline, is a valuable chiral building block for the synthesis of more complex molecules. The presence of two stereocenters at the C2 and C3 positions allows for four possible stereoisomers ( (2S,3S), (2R,3R), (2S,3R), and (2R,3S) ), each offering a unique three-dimensional arrangement of its functional groups. This stereochemical diversity is a powerful tool for chemists in the field of drug discovery and development, enabling the synthesis of stereochemically defined libraries of compounds for biological screening.

The methyl group at the C3 position introduces a specific conformational bias to the pyrrolidine ring. nih.gov For instance, a cis-3-methyl substituent can stabilize a Cγ-endo puckering of the ring, which in turn restricts the accessible conformational space around the peptide backbone when incorporated into a peptide chain. nih.gov This conformational control is highly sought after in the design of peptidomimetics and other constrained molecules that aim to mimic or inhibit the biological function of natural peptides.

Below is a table summarizing the basic properties of this compound and its parent acid.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C7H13NO2 |

| Molecular Weight | 143.18 g/mol |

| Parent Acid | 3-Methylpyrrolidine-2-carboxylic acid |

| Parent Acid Molecular Formula | C6H11NO2 |

| Parent Acid Molecular Weight | 129.16 g/mol |

| Key Stereoisomers | (2S,3S), (2R,3R), (2S,3R), (2R,3S) |

Overview of Contemporary Research Trends and Fundamental Challenges Associated with its Synthesis and Transformational Chemistry

The synthesis of stereochemically pure 3-substituted proline derivatives like this compound presents a significant challenge in organic synthesis. nih.govresearchgate.net The primary difficulties lie in controlling the diastereoselectivity and enantioselectivity of the reactions to obtain the desired stereoisomer in high purity.

Contemporary Research Trends:

Asymmetric Catalysis: A major focus of current research is the development of catalytic asymmetric methods to synthesize these compounds. youtube.com This includes the use of chiral catalysts, such as proline derivatives themselves (organocatalysis), or metal complexes with chiral ligands, to induce stereoselectivity in key bond-forming reactions. nih.govyoutube.comyoutube.com For instance, asymmetric Michael additions and alkylations are common strategies to introduce the C3 substituent with high stereocontrol. nih.gov

Synthesis from Chiral Pool: Another common approach involves starting from readily available chiral molecules, such as hydroxyproline, and modifying them through a series of chemical transformations. nih.gov This strategy leverages the existing stereochemistry of the starting material to build the desired product.

Fundamental Challenges:

Diastereocontrol: Achieving high diastereoselectivity to obtain the desired cis or trans relationship between the substituents at the C2 and C3 positions remains a key challenge. The thermodynamic and kinetic factors governing the formation of these diastereomers can be subtle and highly dependent on the reaction conditions and substrates.

Stereospecific Transformations: Once synthesized, the selective transformation of the functional groups of this compound without affecting the stereocenters is crucial for its use as a building block. This requires the use of mild and stereospecific reaction conditions.

Scalability: While many synthetic methods are successful on a laboratory scale, their scalability to produce larger quantities of the desired compound for pharmaceutical development can be a significant hurdle. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-3-4-8-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTGJTFLRUWIMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 3 Methylpyrrolidine 2 Carboxylate and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis of 3-Methylpyrrolidine-2-carboxylate Derivatives

The controlled synthesis of specific stereoisomers of Methyl 3-methylpyrrolidine-2-carboxylate is paramount for its application in fields where chirality dictates biological activity or chemical properties. This is achieved through various enantioselective and diastereoselective strategies.

Asymmetric Synthesis from Chiral Precursors

A prominent strategy for obtaining enantiomerically pure pyrrolidine (B122466) derivatives is to begin with a readily available chiral molecule, often referred to as the "chiral pool." Amino acids, such as proline and aspartic acid, are common starting points for these syntheses. google.comnih.gov For instance, the synthesis of specific enantiomers of 2-methylpyrrolidine can be effectively achieved starting from the chiral compounds (R)-prolinol or (S)-prolinol. google.com This approach ensures that the desired stereochemistry is inherent from the outset.

A typical synthetic sequence starting from a chiral precursor might involve the following steps:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Protection | Amine-protecting reagent (e.g., Boc anhydride), base | To protect the nitrogen atom during subsequent reactions. |

| 2 | Activation | Sulfonylating reagent (e.g., MsCl), organic base | To convert the hydroxyl group into a good leaving group. |

| 3 | Substitution | Metal iodide salt (e.g., LiI) | To introduce an iodide, facilitating the final reduction step. |

| 4 | Reduction/Alkylation | Hydrogenolysis or reducing agent (e.g., Lithium triethylborohydride) | To introduce the methyl group with stereochemical control. google.com |

| 5 | Deprotection | Acidic conditions (e.g., HCl) | To remove the protecting group from the nitrogen. |

This method provides a reliable pathway to enantiomerically pure products by leveraging the defined stereochemistry of the starting material. The synthesis of 3-pyrrolidinylisoxazoles from (R)- and (S)-aspartic acid further illustrates the utility of the chiral pool in creating stereospecific pyrrolidine derivatives. nih.gov

Pyrrolidine Ring Formation via Cyclization Reactions

The construction of the pyrrolidine ring is a critical step in the synthesis of this compound. Various cyclization reactions are employed to form this five-membered heterocyclic system, often with a high degree of stereocontrol. chemicalbook.comresearchgate.net Intramolecular cyclization is a powerful method for constructing the pyrrolidine ring. researchgate.net

One effective method for forming the pyrrolidine ring involves the cyclization of suitably substituted diesters. A key starting material for this approach is diethyl methylmalonate. usm.eduucl.ac.uk The synthesis begins with the alkylation of the malonate, followed by a series of transformations leading to cyclization.

A representative synthetic pathway is outlined below:

| Step | Transformation | Reagents | Intermediate Product |

| 1 | Enolate Formation | Sodium hydride (NaH) in THF | Diethyl methylmalonate enolate |

| 2 | Alkylation | 1,2-Dibromoethane | Diethyl 2-(2-bromoethyl)-2-methylmalonate |

| 3 | Gabriel Synthesis | Potassium phthalimide in DMF | Diethyl 2-methyl-2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]malonate |

| 4 | Cyclization | Not specified in detail | Pyrrolidine derivative |

This sequence demonstrates how a linear precursor derived from a substituted malonic ester can be elaborated and then cyclized to form the core pyrrolidine structure. usm.edu The Dieckmann cyclization of diesters is another related and powerful strategy for forming cyclic keto-esters, which can then be further modified to yield the desired pyrrolidine derivatives. ucl.ac.uk

The stereochemical outcome of pyrrolidine ring formation can often be controlled by the existing stereocenters or directing groups within the acyclic precursor. These substituents can guide the cyclization to favor the formation of one diastereomer over others.

Highly diastereoselective C → N acyl rearrangement in polysubstituted pyrrolidine 2,2-dicarboxylates is an example of a reaction where substituents direct the stereochemical outcome, leading to densely functionalized proline ester derivatives with high diastereoselectivity. rsc.org Such methodologies are crucial for establishing the relative stereochemistry of multiple chiral centers within the pyrrolidine ring.

Introduction of the Methyl Group at C3 Position

The final key structural feature of this compound is the methyl group at the C3 position. The introduction of this group can be achieved at various stages of the synthesis and is often a critical step for controlling the final stereochemistry of the molecule.

Direct alkylation of a pre-formed pyrrolidine ring is a common method for introducing the C3-methyl group. This typically involves the generation of an enolate from a suitable pyrrolidine precursor, followed by reaction with an electrophilic methyl source, such as methyl iodide. google.com

The stereoselectivity of this alkylation step can be influenced by several factors, including the nature of the enolate (and its counterion), the solvent, and the presence of chiral auxiliaries or directing groups on the pyrrolidine ring. For example, the alkylation of α-lithio pyrrolidine derivatives has been reported as a means to prepare 2-methylpyrrolidines, and similar principles can be applied to achieve methylation at the C3 position. google.com

Formation of the Methyl Ester Moiety

The introduction of the methyl ester at the C2 position is a critical step in the synthesis of the target compound. This can be achieved through several methods, primarily involving the esterification of the corresponding carboxylic acid.

The synthesis of the precursor, 3-methylpyrrolidine-2-carboxylic acid, is a crucial prerequisite for esterification. While the cobalt-catalyzed hydromethylation provides the 3-methylpyrrolidine core, the carboxyl group at the C2 position is often established through separate synthetic operations. Methodologies for the synthesis of substituted proline derivatives frequently start from chiral precursors like 3-hydroxyproline or pyroglutamic acid, where the C2-carboxyl group is already present. researchgate.net Subsequent steps then focus on introducing the C3-methyl group with the desired stereochemistry. researchgate.netnih.gov

The most direct method for converting 3-methylpyrrolidine-2-carboxylic acid to its methyl ester is the Fischer esterification. byjus.comlibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with methanol. libretexts.org Strong acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically employed as catalysts. pearson.comchemistrysteps.com

The reaction is an equilibrium process. libretexts.orgorganic-chemistry.org To drive the reaction toward the formation of the ester, a large excess of methanol is often used, which also serves as the solvent. byjus.comlibretexts.org Alternatively, the removal of water as it is formed can shift the equilibrium to the product side, in accordance with Le Châtelier's principle. libretexts.orgchemistrysteps.com

An alternative, highly effective method for esterification proceeds via an acyl chloride intermediate, which is significantly more reactive than the parent carboxylic acid. This two-step process begins with the treatment of 3-methylpyrrolidine-2-carboxylic acid with thionyl chloride (SOCl₂).

The mechanism for the formation of the acyl chloride is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent deprotonation to yield a chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by the chloride ion at the carbonyl carbon. The resulting tetrahedral intermediate collapses, eliminating sulfur dioxide (SO₂) and a chloride ion, to yield the final acyl chloride. This process effectively converts the hydroxyl group, a poor leaving group, into an excellent one.

The highly electrophilic acyl chloride is then reacted with methanol. The alcohol's oxygen atom acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This addition is followed by the elimination of a chloride ion and deprotonation of the oxonium ion to furnish the methyl ester, this compound.

Multi-Step Synthesis Protocols for Pyrrolidine-2-carboxylates

The synthesis of stereochemically pure pyrrolidine-2-carboxylates is a complex task that necessitates carefully planned multi-step sequences, often beginning from commercially available chiral starting materials.

A representative multi-step synthesis of a substituted proline ester like this compound often commences with a readily available, enantiopure precursor such as (cis)-4-hydroxy-L-proline. mdpi.com A typical synthetic sequence is outlined below:

Protection: The nitrogen atom of the starting material is protected, for instance, with a carboxybenzyl (Cbz) or tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions in subsequent steps. mdpi.com

Oxidation: The hydroxyl group at the C4 position is oxidized to a ketone. mdpi.com

Introduction of Substituents: The desired alkyl group (in this case, a precursor to the methyl group or the methyl group itself) is introduced. This can be achieved through various methods, such as Wittig reactions followed by stereoselective hydrogenation, which sets the stereochemistry at the C4 position relative to the C2 carboxylate. mdpi.com For a 3-substituted proline, an alternative strategy starting from a different precursor would be necessary, potentially involving a Michael addition to an α,β-unsaturated ester. rsc.orgrsc.org

Esterification: The carboxylic acid is converted to the methyl ester using one of the methods described in section 2.1.4.

Deprotection: Finally, the protecting group on the nitrogen is removed if the free amine is the desired final product.

Crucially, intermediate purification is paramount at each stage of the synthesis. Chromatographic techniques, such as column chromatography, are employed to isolate the desired product from reagents, byproducts, and any diastereomeric mixtures that may have formed. nih.gov Crystallization can also be an effective method for purifying solid intermediates and, in some cases, for resolving stereoisomers. mdpi.com Each intermediate must be thoroughly characterized (e.g., by NMR spectroscopy) to confirm its structure and purity before proceeding to the next step, ensuring the stereochemical integrity of the final molecule. usm.edu

Via Nitroso Intermediate Formation and Subsequent Reduction

The formation of a C-N bond through the nitrosation of an activated carbon center provides a pathway to nitrogen-containing heterocycles. In the context of pyrrolidine synthesis, this strategy can be envisioned by the intramolecular nitrosation of a suitable linear precursor. The process generally involves the nitrosation of an aliphatic carbon atom that is activated by an adjacent electron-withdrawing group, such as an alkoxycarbonyl moiety. nih.gov

The synthesis would commence with a precursor containing a carbon atom positioned for cyclization and activated for nitrosation. A common nitrosating agent, such as an alkyl nitrite in the presence of an acid catalyst like HCl, is used to introduce the nitroso group. nih.gov This intermediate, a C-nitroso compound, is typically unstable and is directly subjected to reduction. The reduction of the nitroso group and subsequent cyclization, often in a single pot, would yield the pyrrolidine ring. The stereochemical outcome of this process is influenced by the reduction conditions and the inherent conformational biases of the acyclic precursor.

Key Reaction Steps:

Activation: A linear ester precursor with an activatable C-H group at the γ-position relative to a nitrogen precursor.

Nitrosation: Treatment with an alkyl nitrite and acid to form an intramolecular C-nitroso intermediate.

Reductive Cyclization: In-situ reduction of the nitroso group and amine, leading to nucleophilic attack and ring closure to form the pyrrolidine structure.

Cyanide Condensation and Classical Chiral Resolution

Classical resolution remains a robust and widely used method for obtaining enantiomerically pure compounds. This approach involves the synthesis of the target molecule as a racemic mixture, followed by separation of the enantiomers. A plausible route to racemic this compound involves a variation of the Strecker synthesis or a related cyanide condensation to construct the α-amino acid framework.

The synthesis begins with a suitable keto-ester precursor, which undergoes condensation with cyanide and an ammonia source to form an α-amino nitrile. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by esterification and cyclization, yields the racemic pyrrolidine ester.

The crucial step is the resolution of the enantiomers. This is achieved by reacting the racemic pyrrolidine derivative (often after hydrolysis of the methyl ester to the free acid) with a chiral resolving agent. The resolving agent, typically a readily available, enantiomerically pure base (e.g., L-carnitine or a chiral amine), forms a pair of diastereomeric salts. researchgate.net These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. researchgate.net After separation, the desired diastereomeric salt is treated with acid to liberate the enantiomerically pure carboxylic acid, which is then re-esterified to yield the target enantiopure this compound. researchgate.net

Stereoselective Conversion of Pyrrolidinedicarboxylic Acid Derivatives

A powerful strategy for controlling stereochemistry involves starting with a precursor where the stereocenters are already established. The stereoselective conversion of a pyrrolidinedicarboxylic acid derivative offers such an approach. This method leverages the rich chemistry of readily available chiral precursors, such as pyroglutamic acid or derivatives of tartaric acid.

The synthesis can be designed to start from a chiral pyrrolidine-2,3-dicarboxylic acid diester. The relative stereochemistry of the two carboxyl groups can be controlled during the synthesis of this precursor. The key step is the selective mono-decarboxylation or transformation of one of the carboxyl groups. For instance, selective hydrolysis of one ester group followed by a Curtius, Hofmann, or Schmidt rearrangement can convert the resulting carboxylic acid into an amino group, which can then be removed. Alternatively, a Barton-type radical decarboxylation can be employed. This approach provides a high degree of control, as the stereocenters at C2 and C3 are set early and carried through the synthetic sequence. nih.gov

Strategies for Stereocontrol and Chiral Resolution in Pyrrolidine Carboxylate Synthesis

Achieving stereocontrol is paramount in modern synthetic chemistry. For molecules like this compound, this involves controlling the configuration at both the C2 and C3 positions. The following sections describe catalytic asymmetric methods and resolution techniques designed to produce specific stereoisomers.

Asymmetric Hydrogenation Approaches (e.g., Ruthenium-BINAP Catalysis for 2-methyl analogues)

Asymmetric hydrogenation is a highly efficient method for creating chiral centers with high enantioselectivity. This approach involves the hydrogenation of a prochiral unsaturated precursor using a chiral catalyst. For the synthesis of pyrrolidine derivatives, a common precursor is a substituted pyrrole (B145914) or pyrroline.

Catalytic asymmetric hydrogenation of a suitably substituted N-protected pyrrole can establish multiple stereocenters in a single step. nih.gov Ruthenium catalysts modified with chiral bisphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective. liv.ac.uk The catalyst, typically of the form [Ru(L)(BINAP)], where L is a labile ligand, coordinates to the pyrrole substrate and delivers hydrogen to one face of the double bonds, dictated by the chirality of the BINAP ligand. nih.govliv.ac.uk For instance, the hydrogenation of an N-Boc-protected methyl 3-methylpyrrole-2-carboxylate using a Ru-(S)-BINAP catalyst would be expected to yield the (2S, 3S) or (2S, 3R) diastereomer with high enantiomeric excess. The precise diastereomeric outcome depends on the substrate and reaction conditions.

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) |

| Ru/(S,S)-(R,R)-PhTRAP | N-Boc-pyrrole-2-carboxylate | (S)-Proline derivative | 79% |

| Ru-BINAP | Dimethyl Itaconate | (R)-Dimethyl methylsuccinate | >95% |

| Ru-Cinchona NNP | Aromatic Ketones | Chiral Alcohols | up to 99.9% |

This table presents data for analogous systems to illustrate the effectiveness of asymmetric hydrogenation. nih.govnih.gov

Enzymatic Kinetic Resolution (e.g., Lipase-catalyzed methods for (S)-enantiomer enrichment)

Enzymatic kinetic resolution is a powerful biocatalytic method for separating enantiomers from a racemic mixture. nih.gov This technique exploits the high stereoselectivity of enzymes, which catalyze a reaction on one enantiomer at a much faster rate than the other. whiterose.ac.uk Lipases are particularly robust and versatile enzymes for this purpose, often used in organic solvents. nih.govnih.gov

For the resolution of racemic this compound, a lipase-catalyzed hydrolysis can be employed. The racemic ester is treated with a lipase, such as Candida antarctica lipase B (CALB or Novozym 435), in a buffered aqueous solution. researchgate.net The enzyme will selectively hydrolyze one enantiomer (e.g., the R-ester) to its corresponding carboxylic acid, while leaving the other enantiomer (the S-ester) largely unreacted. The reaction is stopped at or near 50% conversion. At this point, the mixture contains the (S)-ester and the (R)-carboxylic acid, which can be easily separated. This method can provide access to both enantiomers with very high enantiomeric excess. whiterose.ac.ukresearchgate.net

| Enzyme | Reaction Type | Substrate | Result | Enantiomeric Excess (ee) |

| Candida antarctica Lipase B (Novozym® 435) | Hydrolysis | Racemic phenylethyl halohydrin acetates | (S)-β-halohydrin | >99% |

| Amano Lipase P | Acetylation | Racemic 3-hydroxy-pyrrolidine | (R)-acetylated product and (S)-alcohol | Excellent |

This table shows representative results for lipase-catalyzed kinetic resolutions of related substrates. whiterose.ac.ukresearchgate.net

Diastereoselective Michael Addition Reactions for 3-Substituted Pyrrolidines

The Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction that can be rendered highly stereoselective. It is an effective method for introducing substituents at the C3 position of the pyrrolidine ring with excellent diastereocontrol.

An organocatalytic enantioselective Michael addition can be used to construct the pyrrolidine core. nih.govrsc.org For example, the reaction of a nitroalkane with an α,β-unsaturated ester (enone) can be catalyzed by a chiral primary amine thiourea catalyst. researchgate.net This reaction can proceed with high enantioselectivity. A subsequent reductive cyclization of the nitro group with the ester would form the pyrrolidine ring. rsc.orgcore.ac.uk The stereochemistry at the C3 position is established during the initial Michael addition, and its relationship to the C2 carboxylate is controlled by the chiral catalyst and the reaction geometry. This approach allows for the concise synthesis of highly enantiomerically enriched 3-substituted pyrrolidine-2-carboxylate precursors. nih.govrsc.org Another strategy involves the Lewis acid-catalyzed three-component reaction of aldehydes, amines, and cyclopropanediesters, which proceeds with high diastereoselectivity to form substituted pyrrolidines. organic-chemistry.orgacs.org

| Reaction Type | Catalyst/Reagent | Substrates | Product | Stereoselectivity |

| Organocatalytic Michael Addition | Chiral Primary Amine Thiourea | 4-oxo-2-enoates + Nitroalkanes | 5-Alkylpyrrolidine-3-carboxylic acid | up to 97% ee |

| Yb(OTf)3-Catalyzed Three-Component Reaction | Ytterbium triflate | Aldehydes, Amines, 1,1-Cyclopropanediesters | cis-2,5-Disubstituted Pyrrolidines | High diastereoselectivity |

This table highlights examples of diastereoselective Michael additions for pyrrolidine synthesis. rsc.orgorganic-chemistry.org

C(sp3)-H Activation Strategies for Stereoselective Pyrrolidine Analogue Synthesis

The direct functionalization of unactivated C(sp³)-H bonds represents a powerful and atom-economical strategy for the synthesis of complex molecules. In the context of pyrrolidine synthesis, C-H activation methodologies have emerged as a sophisticated tool for introducing molecular complexity and controlling stereochemistry. These approaches circumvent the need for pre-functionalized substrates, thus streamlining synthetic routes to valuable pyrrolidine analogues.

Recent advancements have demonstrated the utility of transition-metal catalysis, including rhodium and palladium, to achieve regio- and stereoselective C(sp³)-H functionalization of the pyrrolidine ring. These methods often employ directing groups to control the site of activation and chiral catalysts or auxiliaries to induce stereoselectivity.

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts have been effectively utilized for the intermolecular C-H functionalization of substrates to generate stereodefined β-arylpyrrolidines. nih.govacs.orgacs.org This methodology often involves the reaction of a rhodium carbene precursor with a substrate containing a pyrrolidine moiety. The choice of the chiral rhodium catalyst is crucial for achieving high levels of diastereo- and enantioselectivity. nih.govacs.orgacs.org

A notable strategy involves a catalytic enantioselective intermolecular allylic C(sp³)–H functionalization. This is followed by a series of transformations, including reduction, ozonolysis, and in situ diversification of the resulting cyclic hemiaminal, to furnish highly substituted and stereoenriched β-arylpyrrolidines. nih.govacs.orgacs.org This multi-step, single-purification procedure highlights the efficiency of this approach. nih.govacs.orgacs.org

Table 1: Rhodium-Catalyzed Synthesis of β-Arylpyrrolidines

| Entry | Catalyst | Substrate | Product | Yield (%) | Diastereoselectivity | Enantioselectivity (% ee) |

|---|---|---|---|---|---|---|

| 1 | Rh₂(S-NTTL)₄ | trans-alkene | β-arylpyrrolidine | Good | High | High |

| 2 | Rh₂(S-NTTL)₄ | Various trans-alkenes | Variety of β-arylpyrrolidines | Good | High | High |

Data synthesized from multiple sources. nih.govacs.orgacs.org

Palladium-Catalyzed C-H Arylation

Palladium catalysis has enabled the regio- and stereoselective C(sp³)-H arylation of pyrrolidines, particularly at the C(4) position. acs.orgnih.gov This approach typically utilizes a directing group at the C(3) position to guide the palladium catalyst to the desired C-H bond. The use of an aminoquinoline auxiliary has proven effective in achieving excellent regio- and stereoselectivity, leading to the selective synthesis of cis-3,4-disubstituted pyrrolidines. acs.orgnih.gov

The reaction conditions are often mild, employing an inexpensive base like potassium carbonate and a low catalyst loading. acs.orgnih.gov A key advantage of this methodology is the ability to remove the directing group under mild conditions, providing access to a variety of functionalized pyrrolidine building blocks, including amides, acids, esters, and alcohols. acs.orgnih.gov This strategy has been successfully applied to the stereocontrolled formal synthesis of (-)-paroxetine. acs.orgnih.gov

Table 2: Palladium-Catalyzed C(4)-H Arylation of Pyrrolidine Derivatives

| Entry | Directing Group | Arylating Agent | Product | Yield (%) | Regioselectivity | Stereoselectivity |

|---|---|---|---|---|---|---|

| 1 | Aminoquinoline | Aryl iodide | cis-3,4-disubstituted pyrrolidine | High | Excellent | Excellent |

| 2 | Aminoquinoline | Various aryl iodides | Varied functionalized pyrrolidines | High | Excellent | Excellent |

Data synthesized from multiple sources. acs.orgnih.gov

Biocatalytic C-H Amination

In addition to transition-metal catalysis, biocatalytic approaches have been developed for the stereoselective synthesis of chiral pyrrolidines. acs.org Directed evolution of enzymes, such as cytochrome P411, has yielded variants capable of catalyzing intramolecular C(sp³)-H amination of organic azides. acs.org This enzymatic platform allows for the construction of the pyrrolidine ring with good enantioselectivity and catalytic efficiency. acs.org This method represents a green and powerful alternative for the synthesis of chiral N-heterocycles. acs.org

Applications of Methyl 3 Methylpyrrolidine 2 Carboxylate As a Versatile Synthon in Organic Synthesis

Methyl 3-methylpyrrolidine-2-carboxylate as a Chiral Ligand in Asymmetric Catalysis

Chiral ligands are crucial for the development of asymmetric catalytic reactions, which enable the synthesis of enantiomerically pure compounds. The rigid, five-membered ring of the pyrrolidine (B122466) core, combined with the stereocenters at positions 2 and 3, makes this compound an attractive candidate for the design of novel chiral ligands.

The copper-catalyzed N-arylation of amines, amides, and heterocycles, often referred to as the Goldberg-type reaction, is a powerful tool for the formation of carbon-nitrogen bonds. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand employed. While specific studies on this compound as a ligand for this reaction are not extensively documented, the closely related (S)-N-methylpyrrolidine-2-carboxylate has been shown to be an effective ligand. This suggests that 3-substituted derivatives could also demonstrate significant catalytic activity.

The general reaction scheme for a copper-catalyzed N-arylation of an amide is depicted below:

Where Ar is an aryl group, X is a halide, and R, R' are organic substituents.

The role of the chiral ligand, in this case, a derivative of this compound, is to coordinate with the copper center and facilitate the reductive elimination step, which forms the C-N bond. The stereochemistry of the ligand can influence the reaction rate and, in certain cases, induce enantioselectivity in the product.

The design of effective chiral ligands is a key area of research in asymmetric catalysis. For pyrrolidine-2-carboxylate based ligands, modifications at various positions of the pyrrolidine ring can significantly impact their performance. The introduction of a methyl group at the 3-position, as in this compound, can influence the steric and electronic properties of the ligand. This substitution can affect the conformation of the pyrrolidine ring and, consequently, the geometry of the copper-ligand complex.

The optimization of ligand structures often involves a systematic variation of substituents to fine-tune the ligand's properties. For instance, the nature of the ester group (e.g., methyl, ethyl, tert-butyl) and the substituent on the nitrogen atom can be altered to modulate solubility and electronic effects.

Table 1: Representative Ligands for Copper-Catalyzed N-Arylation

| Ligand | Structure | Application | Reference |

| (S)-N-Methylpyrrolidine-2-carboxylate |  | N-arylation of amides | nih.gov |

| Diphenyl pyrrolidine-2-phosphonate |  | N-arylation of amines | acs.org |

This table presents examples of pyrrolidine-based ligands used in copper-catalyzed N-arylation reactions, illustrating the structural diversity that can be explored.

Incorporation into Complex Bioactive Scaffolds

The inherent chirality and functional group handles of this compound make it an excellent chiral building block for the synthesis of complex bioactive molecules. Its rigid framework allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition and biological activity.

Pyrrolo[1,2-b]pyridazines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including anticancer and anti-inflammatory properties. researchgate.net The synthesis of these scaffolds often involves the construction of the pyrrolidine ring onto a pre-existing pyridazine (B1198779) core or the fusion of a pyrrole (B145914) ring to a pyridazine.

While direct examples of using this compound for the synthesis of pyrrolo[1,2-b]pyridazines are not prevalent in the literature, its structural features make it a plausible precursor. A hypothetical synthetic route could involve the cyclization of a suitably functionalized pyridazine derivative with the chiral pyrrolidine synthon. The stereocenters at positions 2 and 3 of the pyrrolidine would be transferred to the final product, leading to enantiomerically enriched pyrrolo[1,2-b]pyridazine (B13699388) derivatives.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the optimization of lead compounds. The pyrrolidine scaffold is frequently used in these studies due to its ability to present substituents in a well-defined three-dimensional space. mdpi.combohrium.comnih.govnih.govrsc.org

The use of this compound as a scaffold allows for systematic modifications at multiple points. The carboxylate group can be converted to amides, alcohols, or other functional groups. The nitrogen atom can be functionalized with various substituents, and the methyl group at the 3-position provides an additional site for modification or can serve as a steric and electronic probe in SAR studies. By synthesizing a library of analogs with variations at these positions, researchers can probe the key interactions between the molecule and its biological target.

Table 2: Potential Modification Sites on the this compound Scaffold for SAR Studies

| Position | Potential Modifications | Purpose |

| C2-Carboxylate | Amide formation, reduction to alcohol, ester variation | Explore hydrogen bonding, steric bulk, and electronic effects |

| N1-Amine | Alkylation, acylation, arylation | Modulate basicity, lipophilicity, and introduce new binding motifs |

| C3-Methyl | Isosteric replacements (e.g., -OH, -F), larger alkyl groups | Probe steric tolerance and electronic interactions at this position |

The conformational preference of a molecule is a critical determinant of its biological activity. The non-planar, puckered nature of the pyrrolidine ring can adopt several low-energy conformations. The substituents on the ring play a crucial role in stabilizing a particular conformation.

For example, replacing the methyl group with a more polar or bulkier group would alter the non-covalent interactions within the molecule, thereby shifting the conformational equilibrium. This approach allows for the design of molecules with predefined shapes, a key aspect of rational drug design.

Utilization in Organocatalysis (referencing L-Proline analogues bearing a methyl group)

The strategic placement of a methyl group on the pyrrolidine ring of L-proline analogues, such as in this compound, represents a key design element in the field of organocatalysis. This modification, while seemingly minor, can significantly influence the catalyst's properties and performance. The methyl group can enhance the lipophilicity of the catalyst, thereby improving its solubility in a wider range of organic solvents. nih.gov This increased solubility is advantageous for optimizing reaction conditions and can lead to improved catalytic efficiency. nih.gov Furthermore, the steric and electronic effects of the methyl substituent can alter the conformation of the catalytic intermediates, such as the enamine, potentially leading to higher stereoselectivity in asymmetric transformations. nih.gov

The core principle of organocatalysis with proline and its derivatives lies in their ability to form chiral enamines or iminium ions with carbonyl compounds, which then participate in various stereoselective bond-forming reactions. wikipedia.org The bifunctional nature of these amino acid-based catalysts, possessing both a secondary amine and a carboxylic acid (or its ester derivative), allows for the activation of both the nucleophile and the electrophile within a well-organized transition state. wikipedia.org The introduction of a methyl group at the 3-position of the pyrrolidine ring is a targeted modification aimed at refining this catalytic system for specific applications.

Application in Michael Addition Reactions

While specific studies detailing the use of this compound as a catalyst for Michael additions are not extensively documented in the reviewed literature, the performance of closely related 3-substituted proline derivatives provides valuable insights. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. niscpr.res.in Proline and its analogues have been successfully employed as organocatalysts to promote asymmetric Michael additions. mdpi.com

The catalytic cycle typically involves the formation of a chiral enamine between the proline derivative and a donor molecule (e.g., a ketone or aldehyde). This enamine then adds to the Michael acceptor in a stereocontrolled manner. The stereochemical outcome of the reaction is dictated by the specific structure of the catalyst, which shields one face of the enamine, directing the approach of the electrophile. niscpr.res.in

Research on 3-decyl-β-proline, another lipidated proline analogue, has shown that a lipophilic substituent can promote Michael additions in aqueous media with high yields and diastereoselectivities, even at low catalyst loadings. nih.gov This suggests that the methyl group in this compound could similarly enhance catalytic turnover and efficiency, particularly in less polar organic solvents. The increased steric bulk of the methyl group might also influence the E/Z geometry of the enamine intermediate, which in turn can affect the diastereoselectivity of the Michael adduct.

Table 1: Illustrative Performance of a 3-Methylproline Analogue in a Catalyzed Michael Addition

| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Cyclohexanone | Nitrostyrene | 10 | Toluene | 75 | 90:10 | 95 (syn) |

| 2 | Acetone | β-Nitrostyrene | 20 | CH2Cl2 | 68 | - | 88 |

| 3 | Propanal | Chalcone | 15 | THF | 82 | 85:15 | 92 (anti) |

Note: The data in this table is hypothetical and serves to illustrate the potential performance of a 3-methylated proline catalyst based on trends observed for related proline derivatives. Specific experimental results for this compound were not available in the searched literature.

Application in Aldol (B89426) Reactions

The aldol reaction, which forms a β-hydroxy carbonyl compound, is another cornerstone of organic synthesis where proline-based organocatalysts have had a significant impact. wikipedia.org The mechanism mirrors that of the Michael addition, proceeding through a chiral enamine intermediate that adds to an aldehyde electrophile. wikipedia.org

Direct evidence for the catalytic efficacy of a 3-methyl substituted proline derivative comes from studies on (2S,3R)-3-hydroxy-3-methylproline (OHMePro). This compound has been successfully employed as an organocatalyst in an intramolecular asymmetric aldol reaction, which was a key step in its own synthesis. acs.orgnih.gov This demonstrates that the presence of a methyl group at the 3-position is compatible with, and can facilitate, the catalytic cycle of the aldol reaction. acs.org In this specific case, the catalyst itself was the product of the reaction it catalyzed, showcasing a remarkable instance of autocatalysis. acs.orgnih.gov

The stereochemistry of the aldol product is highly dependent on the geometry of the enamine and the transition state assembly. The methyl group on the pyrrolidine ring can play a crucial role in influencing the facial selectivity of the enamine attack on the aldehyde. Research on various proline derivatives has shown that modifications to the ring can fine-tune the steric environment of the active site, leading to improved enantioselectivities. nih.gov

Table 2: Performance of (2S,3R)-3-hydroxy-3-methylproline as a Catalyst in an Intramolecular Aldol Reaction

| Entry | Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 1 | Keto-aldehyde precursor to OHMePro | (2S,3R)-3-hydroxy-3-methylproline | 20 | DMSO | 85 | >95:5 | acs.orgnih.gov |

This table presents data from a study on a closely related 3-methylproline derivative, as specific data for this compound was not found in the search results.

Advanced Spectroscopic and Computational Characterization of Methyl 3 Methylpyrrolidine 2 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds. longdom.org It provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of methyl 3-methylpyrrolidine-2-carboxylate. The chemical shifts, coupling constants, and signal multiplicities in the ¹H NMR spectrum allow for the assignment of each proton to its specific position within the pyrrolidine (B122466) ring and the methyl ester group. Similarly, the ¹³C NMR spectrum provides information on the chemical environment of each carbon atom.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons on adjacent carbon atoms. longdom.org For instance, cross-peaks in the COSY spectrum would confirm the coupling between the proton at C2 and the protons on the neighboring C3 and the NH proton. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative stereochemistry of the substituents on the pyrrolidine ring by identifying protons that are close in space. longdom.org The stereochemical arrangement of the methyl group at the C3 position relative to the carboxylate group at the C2 position can be deduced by analyzing these spatial correlations.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H2 | 3.5 - 3.8 |

| H3 | 2.0 - 2.4 |

| H4 | 1.7 - 2.1 |

| H5 | 3.0 - 3.4 |

| NH | 2.5 - 3.5 (broad) |

| CH₃ (ester) | 3.6 - 3.8 |

| CH₃ (at C3) | 1.0 - 1.3 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 58 - 62 |

| C3 | 35 - 40 |

| C4 | 25 - 30 |

| C5 | 45 - 50 |

| C=O | 170 - 175 |

| O-CH₃ | 51 - 53 |

| C3-CH₃ | 15 - 20 |

Note: The predicted chemical shift values are estimates and can vary depending on the solvent and other experimental conditions.

The pyrrolidine ring is not planar and can exist in various puckered conformations. Variable-Temperature NMR (VT-NMR) is a powerful technique to study the dynamic processes of molecules, including ring flipping and rotation around single bonds. nih.govacs.org By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At higher temperatures, if the rate of conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows down, and the signals corresponding to individual conformers may be resolved. This allows for the determination of the energy barriers associated with these conformational changes. frontiersin.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, confirming its molecular formula of C₇H₁₃NO₂.

The mass spectrum also reveals a characteristic fragmentation pattern that can be used for structural confirmation. Under electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in predictable ways. Common fragmentation pathways for similar structures often involve the loss of the methoxycarbonyl group (-COOCH₃), the methyl group at C3, or cleavage of the pyrrolidine ring. nih.govdocbrown.info Analysis of these fragment ions provides further evidence for the proposed structure. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 144.1019 |

| [M+Na]⁺ | 166.0838 |

Data obtained from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. acs.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A strong absorption band is expected in the region of 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. spectroscopyonline.comnist.gov The N-H stretching vibration of the secondary amine in the pyrrolidine ring would typically appear as a moderate band in the range of 3300-3500 cm⁻¹. Additionally, C-H stretching vibrations for the alkyl and methoxy (B1213986) groups will be observed in the 2850-3000 cm⁻¹ region. The presence and position of these bands provide confirmatory evidence for the compound's structure. researchgate.netresearchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretch | 1730 - 1750 |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

| C-N | Stretch | 1000 - 1250 |

| C-O | Stretch | 1000 - 1300 |

X-ray Crystallography for Precise Three-Dimensional Structure and Absolute Configuration

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govresearchgate.net To perform this analysis, a suitable single crystal of this compound would need to be grown.

The resulting crystal structure would unambiguously establish the relative stereochemistry between the methyl group at C3 and the ester group at C2. thieme-connect.de Furthermore, for a chiral molecule like this, X-ray crystallography can determine the absolute configuration (i.e., whether it is the (2S, 3S), (2S, 3R), (2R, 3S), or (2R, 3R) stereoisomer) by analyzing the anomalous dispersion of the X-rays. researchgate.netnih.gov This technique provides the ultimate proof of the molecule's three-dimensional structure. mdpi.com

Computational Chemistry for Deeper Insights

Computational chemistry offers powerful tools to complement experimental data and provide deeper insights into the structural and electronic properties of molecules. nih.govbioscipublisher.com Using methods like Density Functional Theory (DFT) and ab initio calculations, various properties of this compound can be modeled. researchgate.netmdpi.com

These computational approaches can be used to:

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra, which can then be compared with experimental data for validation.

Determine Conformational Preferences: Explore the potential energy surface of the molecule to identify the most stable conformations of the pyrrolidine ring and the relative orientations of the substituents.

Analyze Electronic Properties: Calculate properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and charge distributions, which provide insights into the molecule's reactivity and intermolecular interactions.

By combining these advanced spectroscopic and computational techniques, a complete and unambiguous characterization of this compound can be achieved.

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reaction Energetics

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and stability of molecules. acs.orgscirp.org For pyrrolidine systems, DFT calculations are crucial for understanding conformational preferences, which are key to their chemical behavior. The pyrrolidine ring is not planar and exists in various puckered conformations, often described as "endo" and "exo" puckers, which influence the orientation of substituents.

For the parent pyrrolidine molecule, extensive DFT and ab initio studies have been conducted to determine the most stable conformation, considering the orientation of the N-H bond (axial vs. equatorial). acs.org These studies highlight that the choice of basis set and computational method significantly impacts the predicted energy differences. acs.org High-level calculations suggest that the N-H equatorial structure is the most stable conformer of pyrrolidine. acs.org

In the context of reaction energetics, DFT calculations can elucidate reaction mechanisms and predict selectivity. For example, in the synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions, computational methods have been employed to understand the influence of substituents, like the N-tert-butanesulfinyl group, on the diastereoselectivity of the reaction. acs.org Such studies are vital for designing stereoselective synthetic routes to complex pyrrolidine structures. acs.orgnih.gov

Below is a table summarizing representative conformational energy differences calculated for related pyrrolidine systems, which provides an estimate of the energy landscape that could be expected for this compound.

| Compound/System | Conformation 1 | Conformation 2 | Calculated Energy Difference (kcal·mol⁻¹) | Computational Method | Reference |

| 5-phenylpyrrolidine-2-carboxylate unit | Cγ-endo | Cγ-exo | 1.2 (in DMSO) | DFT (B3LYP/6-31+G(d,p)) | frontiersin.org |

| 5-phenylpyrrolidine-2-carboxylate unit | Cγ-endo | Cγ-exo | 2.8 (gas phase) | DFT (B3LYP/6-31+G(d,p)) | frontiersin.org |

| Proline Pentamer | PPII helix | P-like | ~2.2 | DFT (B3LYP/6-31G(d,p)) | koreascience.kr |

This table presents data for analogous compounds to infer the properties of this compound.

Quantum Chemical Modeling of Molecular Interactions and Stereochemical Outcomes

Quantum chemical modeling is instrumental in understanding the non-covalent interactions that govern molecular recognition and in predicting the stereochemical outcomes of reactions involving chiral pyrrolidines. researchgate.netrsc.org The pyrrolidine ring is a privileged scaffold in medicinal chemistry and organocatalysis, and its stereochemistry is often crucial for its function. rsc.org

The stereoselectivity of reactions catalyzed by proline and its derivatives is a well-studied area where quantum mechanics has provided significant insights. researchgate.net For instance, in proline-catalyzed aldol (B89426) reactions, computational models have been used to predict the ratio of the four possible stereoisomeric products. researchgate.net These models consider the complex interplay of steric and electronic effects in the transition states, which determines the final stereochemical outcome.

In the synthesis of substituted pyrrolidines, the diastereoselectivity is often controlled by the existing stereocenters in the reactants. Computational studies on the 1,3-dipolar cycloaddition of azomethine ylides to form pyrrolidines have shown how the stereochemistry of the starting materials directs the formation of specific diastereomers. acs.org The use of chiral auxiliaries, such as the N-tert-butanesulfinyl group, has been computationally investigated to rationalize the high diastereoselectivities observed experimentally. acs.org These models help in understanding how the chiral information is transferred during the reaction.

Furthermore, conformational analysis of N-substituted pyrrolidines using DFT methods has revealed the subtle interplay of steric and electronic factors that determine the preferred conformations and, consequently, the stereochemical environment around the pyrrolidine ring. researchgate.net The relative populations of different conformers can be estimated using thermodynamic calculations based on their computed energies. researchgate.net

The following table presents data on the predicted diastereomeric ratios for a reaction forming a substituted pyrrolidine, illustrating the power of computational modeling in predicting stereochemical outcomes.

| Reactants | Product | Predicted Diastereomeric Ratio | Computational Method | Reference |

| Chiral N-tert-butanesulfinylazadiene and Azomethine Ylide | Densely substituted pyrrolidine | High diastereoselectivity | DFT | acs.org |

| Cyclohexanone and Benzaldehyde (S)-proline catalyzed | Aldol adducts | Prediction of four stereoisomers | Quantum Mechanics | researchgate.net |

This table contains data for analogous systems to provide insight into the stereochemical modeling of reactions involving this compound.

Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of quantum chemistry is the prediction of spectroscopic parameters, such as NMR chemical shifts and coupling constants, which can be compared with experimental data to validate computed structures and assign experimental spectra. acs.orgnih.gov This integrated approach is particularly valuable for conformationally flexible molecules like substituted pyrrolidines.

For various pyrrolidine derivatives, DFT calculations have been successfully used to compute ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net The general strategy involves optimizing the geometry of the most stable conformers and then calculating the NMR parameters for each. researchgate.net The predicted chemical shifts are often averaged based on the Boltzmann population of each conformer to provide a value that can be directly compared to the experimental spectrum measured at a specific temperature.

In a study of N-substituted piperidine (B6355638) and pyrrolidine derivatives, the comparison between computed and experimental NMR chemical shifts was used to investigate the dynamic behavior and conformational preferences of these heterocycles. researchgate.net Similarly, for 4-(1-pyrrolidinyl)piperidine, DFT calculations of ¹H, ¹³C, and ¹⁵N NMR chemical shifts for different conformers helped in understanding the solvent-dependent molecular geometry. researchgate.net

Theoretical calculations of vibrational frequencies (IR and Raman) are also a common practice. acs.org After computing the harmonic frequencies, they are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations, leading to a better agreement with experimental spectra. acs.org This allows for a detailed assignment of the experimental vibrational bands.

The table below shows a comparison of experimental and theoretical NMR chemical shifts for a related pyrrolidine system, demonstrating the accuracy that can be achieved.

| Compound | Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Computational Method | Reference |

| 4-(1-pyrrolidinyl)piperidine | C2'/C5' | 47.3 | 49.3 (e-e), 48.7 (a-e) | DFT/6-311++G(d,p)//6-31G(d) | researchgate.net |

| 4-(1-pyrrolidinyl)piperidine | C3'/C4' | 25.9 | 25.8 (e-e), 25.4 (a-e) | DFT/6-311++G(d,p)//6-31G(d) | researchgate.net |

| 4-(1-pyrrolidinyl)piperidine | N1' | - | -326.5 (e-e), -327.9 (a-e) | DFT/6-311++G(d,p)//6-31G(d) | researchgate.net |

This table presents data for an analogous compound to illustrate the comparison between experimental and theoretical spectroscopic parameters for pyrrolidine derivatives.

Future Research Directions and Emerging Methodologies for Methyl 3 Methylpyrrolidine 2 Carboxylate

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards greener methodologies has spurred research into sustainable synthesis routes for pyrrolidine (B122466) derivatives. Future efforts are focused on minimizing environmental impact by utilizing renewable resources, employing safer solvents, and reducing waste.

A promising area is the use of biomass-derived feedstocks. For instance, levulinic acid, a platform chemical obtainable from lignocellulose, is a key starting material for the synthesis of N-alkyl-5-methyl-2-pyrrolidones through reductive amination. researchgate.net Research is ongoing to optimize heterogeneous catalysts for this process, which are preferred by industry for their ease of separation, reusability, and potential for waste reduction. researchgate.net Another green approach involves biocatalysis, such as the two-step enzymatic conversion of glutamic acid to γ-aminobutyric acid, which then cyclizes to form a 2-pyrrolidone. researchgate.net

Supramolecular catalysis also presents a sustainable alternative. β-cyclodextrin, a water-soluble and biodegradable oligosaccharide, has been effectively used as a catalyst for the one-pot, three-component synthesis of highly substituted pyrrolidine-2-ones in a water-ethanol medium at room temperature. rsc.org This method avoids the use of toxic metals and harsh reaction conditions. rsc.org Furthermore, developing one-pot procedures that reduce the number of intermediate purification steps is a key goal. mdpi.com The direct synthesis of cyclic amines from amino alcohols via a chlorination-cyclization sequence is one such example that simplifies traditional multi-step processes. mdpi.com

Table 1: Comparison of Green Synthesis Strategies for Pyrrolidine Derivatives

| Strategy | Key Features | Example Catalyst/Starting Material | Advantages | Reference |

|---|---|---|---|---|

| Biomass Valorization | Conversion of renewable feedstocks into pyrrolidone structures. | Levulinic Acid | Reduces reliance on fossil fuels; utilizes renewable resources. | researchgate.net |

| Supramolecular Catalysis | Use of non-toxic, recyclable catalysts in aqueous media. | β-Cyclodextrin | Eco-friendly, mild reaction conditions, operational simplicity. | rsc.org |

| Biocatalysis | Enzyme-mediated transformations for high selectivity. | Carboxylic Acid Reductases (CARs), Transaminases | High chemo-, regio-, and stereoselectivity under mild conditions. | acs.orgresearchgate.net |

| One-Pot Syntheses | Combining multiple reaction steps into a single operation. | In-situ generation of intermediates. | Reduces solvent usage, time, and waste from purification. | mdpi.com |

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

Achieving high enantioselectivity is critical for producing biologically active compounds. Future research will focus on discovering and optimizing novel catalytic systems to synthesize specific stereoisomers of methyl 3-methylpyrrolidine-2-carboxylate with greater efficiency.

Biocatalytic approaches are at the forefront of this effort. Transaminases (TAs), for example, have been successfully used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. acs.org By selecting the appropriate enzyme, either enantiomer can be produced with excellent enantiomeric excess (>99.5%) and good analytical yields (up to 90%). acs.org Similarly, laccase enzymes have been employed for the stereoselective synthesis of pyrrolidine-2,3-diones, creating all-carbon quaternary stereocenters with moderate to good yields. rsc.org

In metal-catalysis, copper complexes are being investigated for intramolecular C–H amination reactions to form pyrrolidines, offering a powerful alternative to traditional methods. nih.gov The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is another powerful strategy for the enantioselective synthesis of substituted pyrrolidines, capable of creating up to four new stereocenters in a single, atom-economical step. mappingignorance.orgacs.org The use of silver catalysts, such as Ag₂CO₃, in these cycloadditions has shown high regio- and diastereoselectivity. acs.org

Table 2: Emerging Catalytic Systems for Pyrrolidine Synthesis

| Catalytic System | Reaction Type | Key Advantages | Achieved Results | Reference |

|---|---|---|---|---|

| Transaminases (TAs) | Biocatalytic Reductive Amination | Access to both enantiomers, high stereoselectivity. | >99.5% ee, up to 90% yield. | acs.org |

| Copper Complexes | Intramolecular C–H Amination | Direct functionalization of C-H bonds. | Good yields (e.g., 83% for a chlorinated substrate). | nih.gov |

| Silver Carbonate (Ag₂CO₃) | [3+2] Cycloaddition | High diastereoselectivity, creation of multiple stereocenters. | Good to excellent regio- and diastereoselectivities. | acs.org |

| Laccase (Novozym 51003) | Biocatalytic Oxidation/1,4-Addition | Formation of all-carbon quaternary stereocenters. | Moderate to good yields (42–91%). | rsc.org |

Integration of Machine Learning and Artificial Intelligence for Retrosynthetic Analysis and Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemistry. nih.gov For a scaffold like this compound, these technologies offer powerful new ways to design synthetic routes and create novel derivatives with desired properties.

Retrosynthesis, the process of deconstructing a target molecule to identify potential starting materials, is a primary application for AI. nih.govarxiv.org Template-free and semi-template-based deep learning models can predict synthetic precursors for complex molecules, often proposing novel and more efficient routes than those devised by human chemists. arxiv.orgnih.gov Models like SynFormer, a transformer-based architecture, have demonstrated high accuracy (53.2% top-1 accuracy on the USPTO-50k dataset) in predicting reactants from a product molecule. chemrxiv.org These tools can analyze vast reaction databases to identify viable synthetic pathways that a human might overlook. nih.gov

Advanced Computational Studies on Complex Reaction Systems and Molecular Dynamics

Computational chemistry provides molecular-level insights that are often inaccessible through experiments alone. Future research on this compound will increasingly rely on advanced computational methods to understand and predict its chemical behavior.

Density Functional Theory (DFT) is a powerful tool for elucidating complex reaction mechanisms. nih.govresearchgate.net Quantum chemical studies can map the entire energy landscape of a reaction, identifying intermediates and transition states. nih.govresearchgate.netrsc.org For example, DFT calculations have been used to study the one-pot synthesis of pyrrolidinedione derivatives, revealing the energy barriers for each step, such as the Michael addition (21.7 kJ mol⁻¹) and the final cyclization (11.9 kJ mol⁻¹). nih.govresearchgate.netrsc.org Such studies are crucial for optimizing reaction conditions and understanding the origins of stereoselectivity. beilstein-journals.org

Molecular dynamics (MD) simulations will also play a larger role, particularly in understanding how substituted pyrrolidines interact with biological targets. These simulations can model the dynamic behavior of the molecule and its binding modes within a protein's active site, guiding the design of more potent and selective inhibitors. The non-planar, "pseudorotating" nature of the pyrrolidine ring, which allows it to explore three-dimensional space efficiently, makes it an ideal candidate for such detailed computational analysis. researchgate.net

Expanding the Role of this compound as a Scaffold in Diverse Chemical Disciplines

The unique structural and stereochemical properties of the pyrrolidine ring make it a privileged scaffold in medicinal chemistry and beyond. mappingignorance.orgresearchgate.net Future research will continue to expand the applications of derivatives like this compound into new areas.

In drug discovery, the pyrrolidine core is found in a wide range of pharmaceuticals, including antiviral agents (Daclatasvir, Grazoprevir), ACE inhibitors (Captopril), and allergy medications (Clemastine). researchgate.netmdpi.com The sp³-hybridized carbons of the saturated ring provide a three-dimensional architecture that is ideal for creating specific interactions with biological targets. researchgate.net Future work will involve using the this compound scaffold as a starting point for creating libraries of diverse compounds to screen against new therapeutic targets.

Beyond medicine, the properties of this scaffold could be leveraged in materials science and agrochemistry. The ability to introduce multiple functional groups with precise stereochemical control could lead to the development of novel chiral ligands for asymmetric catalysis, new polymers with unique properties, or advanced agrochemicals. The versatility of the pyrrolidine ring ensures that it will remain a valuable building block for innovation across a wide spectrum of chemical sciences. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-methylpyrrolidine-2-carboxylate, and how is diastereoselectivity achieved?

- Methodological Answer : A diastereoselective approach involves nucleophilic addition to activated pyrrolidine intermediates. For example, describes the synthesis of methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates via stereocontrolled alkylation of enolates derived from 5-oxopyrrolidine precursors. Key factors include:

- Use of chiral auxiliaries or Lewis acids to induce stereoselectivity.

- Temperature control (−78°C to room temperature) to minimize epimerization.

- Analytical validation via -NMR and X-ray crystallography to confirm diastereomeric ratios (typically >10:1 dr) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using C18 columns and gradient elution (water/acetonitrile).

- Spectroscopy : - and -NMR to confirm substitution patterns (e.g., methyl ester at C2, methyl group at C3).

- Elemental Analysis : Combustion analysis (C, H, N) with <0.4% deviation from theoretical values ( ).

- X-ray Diffraction : Single-crystal analysis to resolve absolute configuration (e.g., using SHELXL for refinement; ).

Q. What computational tools are recommended for predicting the conformational flexibility of the pyrrolidine ring?

- Methodological Answer :

- Molecular Mechanics : Use MMFF94 or AMBER force fields to model puckering modes ( ).

- Quantum Mechanics : DFT (B3LYP/6-31G*) for energy minima of ring conformers.

- Puckering Parameters : Apply Cremer-Pople coordinates (θ, φ) to quantify non-planarity ( ). Example data for a related compound:

| Conformer | θ (°) | φ (°) | Energy (kcal/mol) |

|---|---|---|---|

| Envelope | 35.2 | 90.1 | 0.0 |

| Half-chair | 28.7 | 45.3 | 1.2 |

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms, twinning) be resolved for this compound derivatives?

- Methodological Answer :

- Disorder Refinement : Use SHELXL’s PART and FRAG instructions to model split positions ( ).

- Twinning Analysis : Employ TWIN/BASF commands in SHELXL for non-merohedral twinning (e.g., pseudo-translation in space group P2).

- Validation Tools : R < 5% and CC > 90% for high-resolution datasets ( ).

Q. What strategies enhance the diastereoselective functionalization of the pyrrolidine ring at C3 and C5 positions?

- Methodological Answer :

- C3 Functionalization : Directed ortho-metalation (DoM) using LDA/TMP at −78°C, followed by electrophilic quenching (e.g., alkyl halides; ).

- C5 Functionalization : Ring-opening/ring-closing (RORC) metathesis with Grubbs catalyst to install substituents (e.g., aryl groups; ).

- Key Metrics :

| Reaction | Yield (%) | dr |

|---|---|---|

| C3 Alkylation | 72 | 12:1 |

| C5 Arylation | 65 | 8:1 |

Q. How do intermolecular interactions in the crystal lattice influence the physicochemical properties of this compound?

- Methodological Answer :

- Hydrogen Bonding : Use Mercury CSD to identify O–H···O/N interactions (e.g., ester carbonyl as acceptor; ).

- Packing Analysis : Calculate void volumes (<5% total unit cell volume) to assess stability.

- Thermal Motion : ADPs (anisotropic displacement parameters) refined via SHELXL to model thermal ellipsoids ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.